Cas no 6380-28-5 (Carvacryl acetate)

Carvacryl acetate is a monoterpene ester derived from carvacrol, commonly used in flavor and fragrance applications due to its herbaceous, spicy, and slightly woody aroma. Its chemical stability and low volatility make it suitable for use in perfumery and as a flavoring agent in food products. The compound exhibits antimicrobial properties, enhancing its utility in preservative formulations. Its esterified structure improves solubility in organic solvents, facilitating incorporation into various matrices. Carvacryl acetate is also studied for potential therapeutic applications, including anti-inflammatory and antioxidant effects. The product is typically synthesized via acetylation of carvacrol, ensuring high purity and consistent performance in industrial applications.
Carvacryl acetate structure
Carvacryl acetate structure
商品名:Carvacryl acetate
CAS番号:6380-28-5
MF:C12H16O2
メガワット:192.25424
MDL:MFCD00270428
CID:46718
PubChem ID:80792

Carvacryl acetate 化学的及び物理的性質

名前と識別子

    • Carvacryl acetate
    • 5-Isopropyl-o-tolyl acetate
    • 5-Isopropyl-2-methylphenyl acetate
    • CARVACRYL ACETATE(RG)
    • ACETIC ACID 5-ISOPROPYL-2-METHYL-PHENYL ESTER
    • carvacrol acetate
    • Essigsaeure-(5-isopropyl-2-methyl-phenylester)
    • Essigsaeure-carvacrylester
    • O-acetylcarvacrol
    • Phenol,2-methyl-5-(1-methylethyl)-,acetate
    • 5-Isopropyl-2-methylphenyl acetate #
    • OXZSUQJHKQOGOK-UHFFFAOYSA-N
    • AKOS006227942
    • NSC 6601
    • NS00044622
    • DTXSID40863777
    • Acetic acid, carvacryl-,
    • UNII-2A2BR75B36
    • SCHEMBL247416
    • (2-methyl-5-propan-2-ylphenyl) acetate
    • 5-Isopropyl-2-methylphenol acetate
    • MFCD00270428
    • 4395-82-8
    • CHEBI:179898
    • AI3-03429
    • 2A2BR75B36
    • Q27254462
    • 2-methyl-5-(propan-2-yl)phenyl acetate
    • NSC-6601
    • Acetic acid, carvacryl-
    • Phenol, 2-methyl-5-(1-methylethyl)-, acetate
    • NSC6601
    • EINECS 228-963-4
    • 6380-28-5
    • MDL: MFCD00270428
    • インチ: InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3
    • InChIKey: OXZSUQJHKQOGOK-UHFFFAOYSA-N
    • ほほえんだ: C(OC1C(C)=CC=C(C(C)C)C=1)(=O)C

計算された属性

  • せいみつぶんしりょう: 192.11500
  • どういたいしつりょう: 192.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 0.9896
  • ふってん: 246.5°C (estimate)
  • 屈折率: 1.4913 (estimate)
  • PSA: 26.30000
  • LogP: 3.04370

Carvacryl acetate セキュリティ情報

Carvacryl acetate 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

Carvacryl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB165485-1 g
Carvacryl acetate
6380-28-5
1 g
€112.00 2023-07-20
abcr
AB165485-10 g
Carvacryl acetate
6380-28-5
10 g
€625.00 2023-07-20
abcr
AB165485-5g
Carvacryl acetate; .
6380-28-5
5g
€340.00 2025-02-18
abcr
AB165485-10g
Carvacryl acetate; .
6380-28-5
10g
€625.00 2025-02-18
abcr
AB165485-5 g
Carvacryl acetate
6380-28-5
5 g
€340.00 2023-07-20
abcr
AB165485-1g
Carvacryl acetate; .
6380-28-5
1g
€112.00 2025-02-18

Carvacryl acetate 関連文献

Carvacryl acetateに関する追加情報

Carvacryl acetate (CAS No. 6380-28-5): A Comprehensive Overview

Carvacryl acetate, with the chemical formula C10H10O2 and CAS number 6380-28-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and specialty chemicals. This ester derivative of carvone exhibits a range of biological activities and industrial applications, making it a subject of extensive research and development.

The compound is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and fragrances. Its unique structural properties, characterized by a carbonyl group and a substituted phenyl ring, contribute to its reactivity and functional versatility. In recent years, Carvacryl acetate has been explored for its potential in drug development, particularly in the treatment of inflammatory diseases and microbial infections.

One of the most compelling aspects of Carvacryl acetate is its biological activity. Studies have demonstrated its efficacy as an anti-inflammatory agent, with mechanisms that involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes. This has led to its investigation as a potential therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research has highlighted its antimicrobial properties, making it a promising candidate for developing novel antibiotics and antifungal agents.

The chemical structure of Carvacryl acetate (CAS No. 6380-28-5) allows for diverse chemical modifications, which has opened up avenues for synthetic chemists to develop derivatives with enhanced pharmacological properties. For instance, modifications at the phenyl ring or the ester group can lead to compounds with improved bioavailability or targeted action. These structural variations are being actively studied to optimize drug candidates for clinical use.

In the realm of agrochemicals, Carvacryl acetate has shown promise as a natural pesticide due to its ability to repel certain insects while being less toxic to non-target organisms. This aligns with the growing demand for environmentally friendly agricultural practices. Researchers are exploring its potential as a component in bio-based pest control formulations, which could reduce reliance on synthetic pesticides and minimize ecological impact.

The industrial applications of Carvacryl acetate extend beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in the synthesis of fragrances and flavoring agents, where its aromatic properties contribute to desirable sensory experiences in consumer products. Furthermore, its stability under various conditions makes it suitable for use in coatings and adhesives, where chemical resistance is crucial.

The synthesis of Carvacryl acetate (CAS No. 6380-28-5) typically involves the esterification of carvone with acetic acid under controlled conditions. Advances in catalytic processes have improved the efficiency and yield of this reaction, making it more sustainable and cost-effective. These innovations are essential for meeting the increasing demand for high-purity Carvacryl acetate in industrial applications.

Ongoing research into Carvacryl acetate continues to uncover new possibilities for its use in medicine and industry. For example, studies are exploring its potential role in photodynamic therapy due to its ability to generate reactive oxygen species when exposed to light. This could open up new avenues for treating cancer and other degenerative diseases.

The regulatory landscape surrounding the use of Carvacryl acetate is also evolving, with increasing emphasis on safety and environmental impact assessments. Regulatory bodies are keen on ensuring that products containing this compound meet stringent standards to protect human health and ecosystems. Compliance with these regulations is essential for manufacturers aiming to market their products globally.

In conclusion, Carvacryl acetate, identified by CAS number 6380-28-5, is a multifaceted compound with significant potential across multiple industries. Its biological activities, synthetic versatility, and industrial applications make it a valuable asset in modern chemistry. As research progresses, we can expect even more innovative uses for this remarkable compound to emerge.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6380-28-5)Carvacryl acetate
A1185159
清らかである:99%/99%
はかる:5g/10g
価格 ($):201.0/370.0